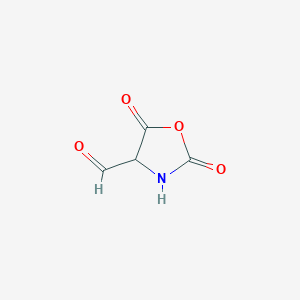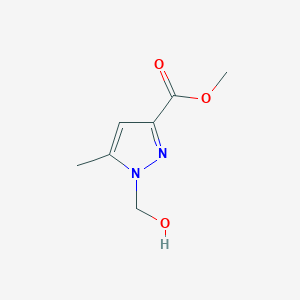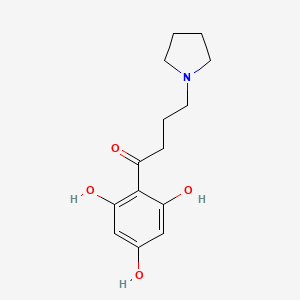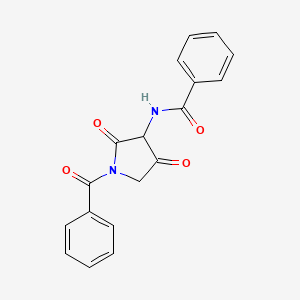![molecular formula C10H9NO4 B12886554 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . One common method involves the reaction between 2-aminophenol and an aldehyde in a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding derivatives with 58-92% efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used to enhance the efficiency and selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines typically yields oxazoles, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In medicinal chemistry, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . They are also used as starting materials for drug discovery and development. In the field of industrial chemistry, these compounds are used in the synthesis of polymers, dyes, and other functional materials .
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cyclization reactions, leading to the formation of heterocyclic structures. The electron density from the aryl amine is often delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A five-membered heterocyclic compound with one nitrogen and one oxygen atom in its structure.
Thiazole: A five-membered heterocyclic compound with one nitrogen and one sulfur atom.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern and the presence of both carboxy and hydroxy groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry .
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
2-hydroxy-2-(7-methyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-3-2-4-6-8(5)15-9(11-6)7(12)10(13)14/h2-4,7,12H,1H3,(H,13,14) |
Clé InChI |
VFQIFFZQJOIXNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)




